![molecular formula C16H8O4 B1301001 3-羟基苯并[b]萘并[2,3-D]呋喃-6,11-二酮 CAS No. 97620-82-1](/img/structure/B1301001.png)

3-羟基苯并[b]萘并[2,3-D]呋喃-6,11-二酮

描述

3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione is a compound that belongs to the class of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives. These compounds are of interest due to their potential biological activities, particularly as antineoplastic agents. The electrochemical properties of these derivatives have been studied, revealing that they undergo reduction in two successive one-electron steps in aprotic media, and this reduction potential correlates with their inhibitory activity against various cancer cell lines .

Synthesis Analysis

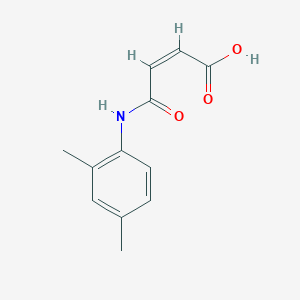

The synthesis of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives has been approached through various methods. One such method involves a reverse hydrogenolysis process catalyzed by palladium on carbon (Pd/C), which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones . Another method includes a base-promoted oxidative coupling of 2-hydroxy-1,4-naphthoquinones with (Z)-2-ylideneimidazo[1,2-a]pyridin-3(2H)-ones under aerobic conditions . Additionally, syntheses from phenylacetylphenylacetic acids and 1-benzylisoquinolines have been described, leading to various benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives . A general synthesis route involving Heck palladium-catalyzed arylation has also been reported .

Molecular Structure Analysis

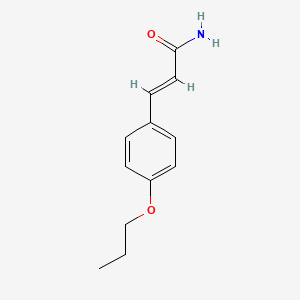

The molecular structure of these derivatives influences their electrochemical properties and biological activities. For instance, hydroxyl substituted derivatives exhibit more positive reduction potentials and generally more potent activities . The presence of a 2-aminopyridine moiety in the structure has been shown to affect the absorption behaviors of these compounds, with p-substitutions on the phenyl group influencing the maximum absorption wavelengths through an intramolecular charge transfer process .

Chemical Reactions Analysis

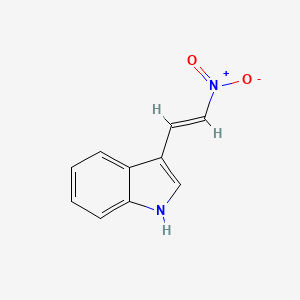

The chemical reactivity of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives includes their ability to undergo various transformations. For example, the photoinduced [3+2] photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes and alkynes has been used to synthesize naphtho[2,3-b]furan-4,9-diones and their dihydro derivatives . The base-catalyzed reaction of 2-hydroxy-1,4-naphthoquinone with nitroalkenes under aqueous conditions is another example, converting a nitro functionality into an amino functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of different substituents and functional groups can significantly alter their electrochemical behavior, absorption properties, and biological activity. For instance, the introduction of hydroxyl groups has been associated with more positive reduction potentials and increased anticancer activity . The synthesis methods also aim to introduce specific functional groups that can enhance the desired properties of the final compounds .

科学研究应用

抗肿瘤药物设计

3-羟基苯并[b]萘并[2,3-D]呋喃-6,11-二酮及其衍生物已被广泛研究其抗肿瘤特性。它们对各种癌细胞系表现出抑制作用,包括人类早幼粒细胞白血病细胞(HL-60)和小细胞肺癌(SCLC)。这些化合物还对耐药癌细胞有效,并显示出对拓扑异构酶II介导的DNA裂解具有显著的抑制活性,表明它们有潜力作为癌症治疗药物(Cheng et al., 1993)。

合成和生物活性

对苯并[b]萘并[2,3-d]呋喃-6,11-二酮衍生物合成的研究揭示了在细胞毒性测试系统中的有趣抑制活性。这些化合物显示出作为新类抗肿瘤药物基础的潜力(Chang et al., 1999)。

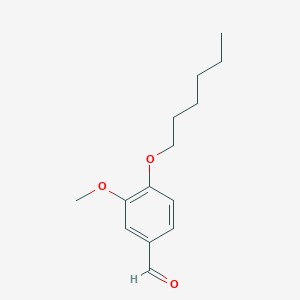

显色传感器开发

已开发了Naphtho[2,3-b]呋喃-4,9-二酮衍生物作为水介质中Hg2+和Pd2+等金属离子的敏感显色传感器。它们在乙醇中的吸收行为表明在分子传感器开发中具有潜在应用(Tang et al., 2017)。

电化学研究

对苯并[b]萘并[2,3-d]呋喃-6,11-二酮衍生物的电化学性质进行了研究,揭示了它们的还原电位与其对癌细胞系的抑制活性相关。这项研究为了解这些化合物的生物活性提供了洞察,这对于理解它们的生物活性至关重要(Crawford et al., 1996)。

新颖合成方法

已开发了苯并[b]萘并[2,3-d]呋喃-6,11-二酮的创新合成方法。这些方法为生产这些化合物提供了高效途径,这对于研究和潜在的治疗应用都具有重要意义(Barcia et al., 2017)。

属性

IUPAC Name |

3-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O4/c17-8-5-6-11-12(7-8)20-16-13(11)14(18)9-3-1-2-4-10(9)15(16)19/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFVPJRQFLPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363727 | |

| Record name | 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione | |

CAS RN |

97620-82-1 | |

| Record name | 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)